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Compound of Interest

Compound Name: PBT434 mesylate

Cat. No.: B15607247 Get Quote

An In-depth Analysis of the Chemical Properties, Mechanism of Action, and Preclinical and

Clinical Development of a Promising Neuroprotective Agent.

Introduction
PBT434 mesylate, also known as ATH434, is an orally bioavailable, blood-brain barrier-

penetrant small molecule that has emerged as a promising therapeutic candidate for

neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and

Multiple System Atrophy (MSA).[1][2] This technical guide provides a comprehensive overview

of the chemical properties, mechanism of action, and the preclinical and clinical data

supporting the development of PBT434 mesylate.

Chemical and Physicochemical Properties
PBT434 is a quinazolinone derivative.[3][4] The mesylate salt form enhances its

pharmaceutical properties.
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Property Value Source

Chemical Name

5,7-dichloro-2-

((ethylamino)methyl)-8-

hydroxy-3-methylquinazolin-

4(3H)-one methanesulfonate

[5]

Molecular Formula C₁₃H₁₇Cl₂N₃O₅S [3]

Molecular Weight 398.3 g/mol [3]

Predicted Water Solubility 0.261 mg/mL [5]

Predicted logP 1.71 [5]

Mechanism of Action: A Novel Approach to
Neuroprotection
PBT434 mesylate employs a multi-faceted mechanism of action centered on its ability to act

as a moderate-affinity iron chelator and chaperone.[4][6] This property allows it to modulate the

pathological accumulation of iron in the brain, a key feature in several neurodegenerative

diseases, without disrupting normal iron homeostasis.[7][8]

The core mechanism involves:

Inhibition of Iron-Mediated Redox Activity: PBT434 inhibits the production of toxic reactive

oxygen species (ROS), such as hydrogen peroxide (H₂O₂), generated by redox-active iron.

[4][9]

Inhibition of α-Synuclein Aggregation: Iron is known to promote the aggregation of α-

synuclein, a key pathological hallmark of Parkinson's disease and MSA. PBT434, by

chelating iron, directly inhibits this iron-mediated aggregation process.[1][2]

Redistribution of Labile Iron: PBT434 is not a strong iron chelator that depletes systemic iron.

Instead, it is believed to redistribute labile iron within the brain, moving it from areas of

pathological accumulation to where it can be safely stored or utilized.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.biospace.com/press-releases/alterity-therapeutics-presents-positive-data-from-ath434-phase-2-trial-at-the-2025-international-congress-of-parkinsons-disease-and-movement-disorders
https://www.neurology.org/doi/10.1212/WNL.92.15_supplement.S4.001
https://www.neurology.org/doi/10.1212/WNL.92.15_supplement.S4.001
https://www.biospace.com/press-releases/alterity-therapeutics-presents-positive-data-from-ath434-phase-2-trial-at-the-2025-international-congress-of-parkinsons-disease-and-movement-disorders
https://www.biospace.com/press-releases/alterity-therapeutics-presents-positive-data-from-ath434-phase-2-trial-at-the-2025-international-congress-of-parkinsons-disease-and-movement-disorders
https://www.benchchem.com/product/b15607247?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_MPTP_and_Nomifensine_Animal_Models_of_Parkinson_s_Disease.pdf
https://alteritytherapeutics.com/the-science/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8312958/
https://research.monash.edu/en/publications/the-novel-compound-pbt434-prevents-iron-mediated-neurodegeneratio/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_MPTP_and_Nomifensine_Animal_Models_of_Parkinson_s_Disease.pdf
https://www.neurology.org/doi/10.1212/WNL.0000000000212526
https://www.neurology.org/doi/10.1212/WNL.0000000000206596
https://parkinsonsroadmap.org/report/6-ohda-mouse-model-of-parkinsons-disease/
https://alteritytherapeutics.com/the-science/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8312958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the proposed mechanism of action of PBT434 mesylate in

preventing neurodegeneration.
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Caption: Proposed mechanism of action of PBT434 mesylate.

Preclinical Studies
An extensive preclinical program has demonstrated the neuroprotective effects of PBT434
mesylate in various in vitro and in vivo models of neurodegeneration.

In Vitro Studies
Assay Key Findings

Metal Binding Affinity (Kd)
Fe(III): ~10⁻¹⁰ MCu(II): ~10⁻¹⁰ MFe(II): ~10⁻⁵

MZn(II): ~10⁻⁷ M[9]

Inhibition of Iron-Mediated Redox Activity
Significantly inhibited H₂O₂ production by iron.

[9]

α-Synuclein Aggregation Assay
Significantly reduced the rate of iron-mediated

α-synuclein aggregation.[9]
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In Vivo Studies
PBT434 has been evaluated in rodent and non-human primate models of Parkinson's disease

and MSA.

Animal Model Dosing Key Findings

6-OHDA Mouse Model of

Parkinson's Disease
30 mg/kg/day, oral gavage

Preserved up to 75% of

substantia nigra pars

compacta (SNpc) neurons.[9]

MPTP Mouse Model of

Parkinson's Disease

3, 10, 30, and 80 mg/kg/day,

oral gavage

Dose-dependent preservation

of SNpc neurons and improved

motor performance.[10]

MPTP Macaque Model of

Parkinson's Disease
3 and 10 mg/kg/day, oral

Improved or stabilized motor

scores.[11]

PLP-α-syn Transgenic Mouse

Model of MSA

3, 10, or 30 mg/kg/day in food

for 4 months

Reduced oligomeric and urea-

soluble α-synuclein

aggregation, reduced glial cell

inclusions, and preserved

SNpc neurons.[12]

Clinical Trials
PBT434 mesylate (ATH434) has progressed to clinical development, with completed Phase 1

studies and ongoing Phase 2 trials.

Phase 1 Studies
A Phase 1 trial in healthy adult and elderly volunteers demonstrated that PBT434 was safe and

well-tolerated.[13] The pharmacokinetic profile supports twice-daily dosing.[6]

Single Ascending Dose Pharmacokinetic Parameters:
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Dose Cmax (ng/mL) Tmax (hours) AUCinf (ng•hr/mL)

50 mg 493.3 1.0 - 1.25 896.7

100 mg 802.7 1.0 - 1.25 1587

300 mg 2978 1.0 - 1.25 6494

Data from a study in healthy volunteers.[3]

Phase 2 Studies
Two Phase 2 clinical trials are currently evaluating the efficacy and safety of ATH434 in patients

with Multiple System Atrophy (MSA).

ATH434-201: A randomized, double-blind, placebo-controlled trial in patients with early-stage

MSA. The primary endpoint is the change in brain iron content.[1][13]

ATH434-202: An open-label biomarker study in patients with more advanced MSA.[14]

Interim results from the open-label Phase 2 trial have shown that ATH434 was well-tolerated.

[14] After six months of treatment, 43% of participants showed improvement on the Unified

Multiple System Atrophy Rating Scale.[14]

Experimental Protocols
In Vitro Inhibition of Iron-Mediated Redox Activity
This assay evaluates the ability of PBT434 to inhibit the generation of hydrogen peroxide

(H₂O₂) by redox-active iron.

Methodology:

Prepare a reaction mixture containing Fe(II)-citrate in an aerated buffer.

Add dopamine as a reducing agent to initiate the redox reaction.

Introduce PBT434 or a vehicle control to the reaction mixture.
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Incubate the mixture for a defined period.

Measure the production of H₂O₂ using a suitable fluorometric or colorimetric assay, such as

the dichlorofluorescein (DCF) assay.[9]

Prepare Fe(II)-citrate
 in aerated buffer

Add Dopamine

Add PBT434 or Vehicle

Incubate

Measure H2O2 Production
(e.g., DCF assay)

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro redox activity assay.

In Vitro α-Synuclein Aggregation Assay
This assay assesses the effect of PBT434 on the iron-mediated aggregation of α-synuclein.

Methodology:

Purify recombinant α-synuclein protein.

Prepare a reaction mixture containing α-synuclein monomers.
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Induce aggregation by adding an iron salt (e.g., iron nitrate).

Add PBT434 or a vehicle control to the mixture.

Incubate the mixture with agitation.

Monitor the aggregation kinetics over time by measuring the fluorescence of an amyloid-

binding dye, such as Thioflavin T (ThT).[15][16]
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Caption: Experimental workflow for the α-synuclein aggregation assay.

In Vivo MPTP Mouse Model of Parkinson's Disease
This widely used animal model recapitulates some of the key pathological features of

Parkinson's disease.
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Methodology:

Acclimatize adult male C57BL/6 mice to the housing conditions.

Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via

intraperitoneal injection to induce a lesion of the dopaminergic neurons in the substantia

nigra.[17]

Following MPTP administration (e.g., 24 hours later), begin daily oral gavage treatment with

PBT434 or a vehicle control.[10]

Continue treatment for a specified duration (e.g., 21 days).

Assess motor function using behavioral tests such as the pole test or rotarod test.

At the end of the study, sacrifice the animals and perform histological analysis of the brains

to quantify the number of surviving dopaminergic neurons in the substantia nigra.[9]
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Caption: Experimental workflow for the MPTP mouse model.
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Conclusion
PBT434 mesylate is a novel, orally bioavailable neuroprotective agent with a unique

mechanism of action that targets pathological iron accumulation and α-synuclein aggregation.

Extensive preclinical studies have demonstrated its efficacy in relevant animal models of

Parkinson's disease and MSA. The promising safety and pharmacokinetic profile observed in

Phase 1 clinical trials, coupled with encouraging early signals of efficacy in Phase 2,

underscore the potential of PBT434 as a disease-modifying therapy for synucleinopathies.

Further clinical investigation is warranted to fully elucidate its therapeutic benefits in this patient

population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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